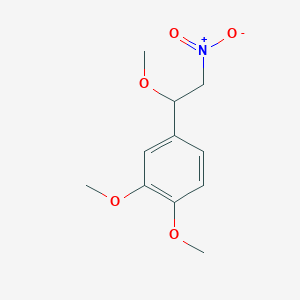![molecular formula C10H17ClN2O4 B11974884 N-[N-(Chloroacetyl)-DL-leucyl]glycine CAS No. 2576-68-3](/img/structure/B11974884.png)
N-[N-(Chloroacetyl)-DL-leucyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[N-(Chloroacetyl)-DL-leucyl]glycine is a synthetic compound with the molecular formula C10H17ClN2O4 It is a derivative of glycine, modified with a chloroacetyl group and a leucyl residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Chloroacetyl)-DL-leucyl]glycine typically involves the reaction of DL-leucine with chloroacetyl chloride, followed by coupling with glycine. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Chloroacetylation of DL-leucine: DL-leucine reacts with chloroacetyl chloride in the presence of a base to form N-(Chloroacetyl)-DL-leucine.
Coupling with Glycine: The N-(Chloroacetyl)-DL-leucine is then coupled with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[N-(Chloroacetyl)-DL-leucyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction can be employed.
Major Products Formed
Hydrolysis: Glycine and N-(Chloroacetyl)-DL-leucine.
Substitution: Products depend on the nucleophile used, such as N-(Hydroxyacetyl)-DL-leucyl]glycine when using hydroxide ions.
Wissenschaftliche Forschungsanwendungen
N-[N-(Chloroacetyl)-DL-leucyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of N-[N-(Chloroacetyl)-DL-leucyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target protein involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Chloroacetyl)glycine: A simpler analog without the leucyl residue.
N-(Boc-Aminoethyl)-N-(chloroacetyl)glycinate: Used in peptide nucleic acid synthesis.
N-(Chloroacetyl)leucine: Lacks the glycine residue.
Uniqueness
N-[N-(Chloroacetyl)-DL-leucyl]glycine is unique due to its combination of a chloroacetyl group and a leucyl residue, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
2576-68-3 |
|---|---|
Molekularformel |
C10H17ClN2O4 |
Molekulargewicht |
264.70 g/mol |
IUPAC-Name |
2-[[2-[(2-chloroacetyl)amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H17ClN2O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) |
InChI-Schlüssel |
GLNJBRSRENXZDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)

![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974825.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)
![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)
